
1-(2-Aminoethyl)-3-methylcyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)-3-methylcyclobutan-1-ol is an organic compound with a unique structure that includes a cyclobutane ring substituted with an aminoethyl group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-methylcyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methylcyclobutanone with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Aminoethyl)-3-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)-3-methylcyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Aminoethyl)-3-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes or receptors, leading to various biological effects. The hydroxyl group may also play a role in the compound’s activity by forming hydrogen bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminoethyl)cyclobutan-1-ol: Lacks the methyl group, which may affect its reactivity and biological activity.
3-Methylcyclobutan-1-ol: Lacks the aminoethyl group, limiting its applications in biological systems.
1-(2-Hydroxyethyl)-3-methylcyclobutan-1-ol: Contains a hydroxyethyl group instead of an aminoethyl group, which may alter its chemical properties.
Uniqueness: 1-(2-Aminoethyl)-3-methylcyclobutan-1-ol is unique due to the presence of both an aminoethyl group and a hydroxyl group on the cyclobutane ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
1-(2-aminoethyl)-3-methylcyclobutan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-6-4-7(9,5-6)2-3-8/h6,9H,2-5,8H2,1H3 |
InChI-Schlüssel |
JRKZRYLVOOIJJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C1)(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


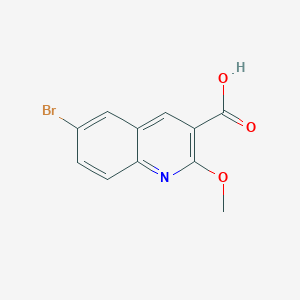
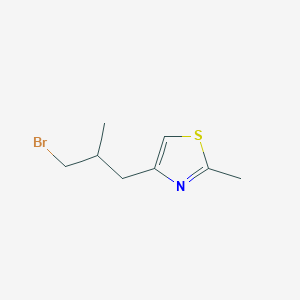

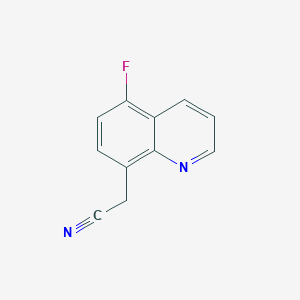
![2-(Pyridin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B13160288.png)
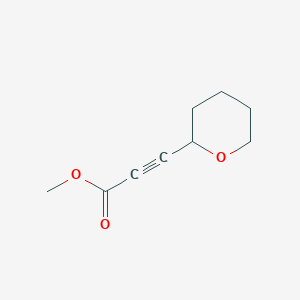
![2-[(4-Methoxy-2,5-dimethylphenyl)methyl]oxirane](/img/structure/B13160298.png)
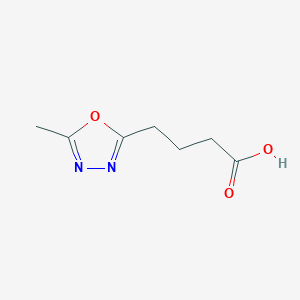
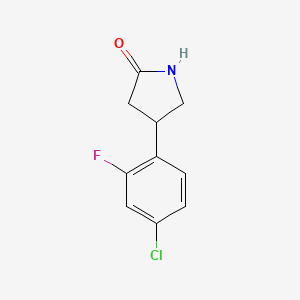

![1-[(tert-Butoxy)carbonyl]-5-(3,5-dimethylpiperidin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13160342.png)
![Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13160345.png)


